molecular formula C16H18N4S B164593 N-Desmethylolanzapine CAS No. 161696-76-0

N-Desmethylolanzapine

Numéro de catalogue B164593
Numéro CAS: 161696-76-0
Poids moléculaire: 298.4 g/mol
Clé InChI: CYCLMWMLGIRJQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Desmethylolanzapine is an antipsychotic drug . It is one of the metabolites of Olanzapine, which is produced mainly by the activity of the human liver flavin-containing monooxygenase (FMO3) . The formation of N-Desmethylolanzapine correlates with the level and activity of FMO3 .


Synthesis Analysis

The methods of obtaining olanzapine by N-methylation of desmethylolanzapine (2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine, DOLA) known so far in the literature are based on syntheses in the presence of sodium hydroxide or hydride, potassium carbonate, triethylamine .


Molecular Structure Analysis

The molecular formula of N-Desmethylolanzapine is C16H18N4S . The average mass is 298.406 Da and the monoisotopic mass is 298.125214 Da .


Chemical Reactions Analysis

N-Desmethylolanzapine is greatly metabolized in the liver, which represents around 40% of the administered dose, mainly by the activity of glucuronide enzymes and by the cytochrome P450 system .


Physical And Chemical Properties Analysis

The molecular weight of N-Desmethylolanzapine is 298.41 . The density is 1.4±0.1 g/cm3, the boiling point is 489.2±55.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.2 mmHg at 25°C .

Applications De Recherche Scientifique

1. Forensic Toxicology

  • Methods of application : The metabolites are extracted from body fluids by two-step liquid–liquid separations. The samples and reagents are pre-cooled in a container filled with ice for the extraction because of the thermal instability of olanzapine and its metabolites, especially in whole blood .
  • Results : The limits of quantification (LOQs) of olanzapine and 2-hydroxymethylolanzapine were 0.05 ng/mL and those of N-Desmethylolanzapine and olanzapine N-oxide were 0.15 ng/mL in whole blood and urine, respectively .

2. Metabolic Studies

  • Summary of the application : N-Desmethylolanzapine has been reported to have a normalizing action on metabolic abnormalities associated with the use of olanzapine, an atypical antipsychotic drug .
  • Methods of application : The correlation between the concentration of olanzapine or N-Desmethylolanzapine and various metabolic parameters is analyzed by the Spearman rank order correlation method .
  • Results : The study found negative correlations between levels of N-Desmethylolanzapine and glucose or insulin, suggesting a metabolic normalization role for N-Desmethylolanzapine .

3. Psychopharmacology

  • Summary of the application : N-Desmethylolanzapine is used to monitor metabolic parameters in patients with schizophrenia. The aim of the study was to investigate a potential relationship between metabolic parameters and steady-state plasma concentrations of olanzapine and N-Desmethylolanzapine in patients with schizophrenia taking therapeutic doses .
  • Methods of application : The plasma concentrations of olanzapine and N-Desmethylolanzapine were measured by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Fasting blood samples were measured for insulin, glucose, total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-c), low-density lipoprotein cholesterol (LDL-c), C-reactive protein (CRP) and homocysteine .
  • Results : Lower plasma N-Desmethylolanzapine concentrations were associated with higher glucose and TG levels and homeostasis model assessment of insulin resistance (HOMA-IR), while higher plasma olanzapine concentrations were associated with higher CRP and homocysteine levels in the olanzapine-treated patients with schizophrenia .

4. Cancer Research

  • Summary of the application : New derivatives of olanzapine, including N-Desmethylolanzapine, have been synthesized and evaluated for their anticancer potential. The study focused on two metabolically different breast cancer cell lines: MCF-7 and triple negative MDA-MB-231 .
  • Methods of application : The compounds were obtained under phase transfer catalysis (PTC) in the presence of microwave irradiation (MW) or ultrasound, evaluating the effect of solvents such as dimethylformamide, water, or choline chloride/urea (natural deep eutectic solvent, NaDES) .
  • Results : Two of the obtained compounds which have a naphthalimide moiety and a pentyl or hexyl chain show pronounced cytotoxicity. Interestingly, neither olanzapine nor N-Desmethylolanzapine, which was one of the substrates for the synthesis reaction, showed any significant activity in the study .

5. Drug Monitoring

  • Summary of the application : N-Desmethylolanzapine is used to monitor the plasma concentrations of olanzapine and its metabolite, N-Desmethylolanzapine, in patients with schizophrenia taking therapeutic doses .
  • Methods of application : The plasma concentrations of olanzapine and N-Desmethylolanzapine were measured by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Fasting blood samples were measured for insulin, glucose, total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-c), low-density lipoprotein cholesterol (LDL-c), C-reactive protein (CRP) and homocysteine .
  • Results : Lower plasma N-Desmethylolanzapine concentrations were associated with higher glucose and TG levels and homeostasis model assessment of insulin resistance (HOMA-IR), while higher plasma olanzapine concentrations were associated with higher CRP and homocysteine levels in the olanzapine-treated patients with schizophrenia .

6. Forensic Toxicology

  • Summary of the application : N-Desmethylolanzapine is used in the quantification of olanzapine and its metabolites in human body fluids, which is particularly useful in forensic toxicology .
  • Methods of application : Olanzapine and its three metabolites were extracted from 40 μL each of body fluids by two-step liquid–liquid separations. The samples and reagents were pre-cooled in a container filled with ice for the extraction because of the thermal instability of olanzapine and its three metabolites especially in whole blood .
  • Results : The limits of quantification (LOQs) of olanzapine and 2-hydroxymethylolanzapine were 0.05 ng/mL and those of N-Desmethylolanzapine and olanzapine N-oxide were 0.15 ng/mL in whole blood and urine, respectively .

Safety And Hazards

N-Desmethylolanzapine can cause skin irritation and serious eye irritation .

Orientations Futures

There is a growing interest in the study of N-Desmethylolanzapine due to its potential anticancer properties . The observed negative correlations between levels of N-Desmethylolanzapine and glucose or insulin suggest a metabolic normalization role for N-Desmethylolanzapine . Further studies are warranted to explore the mechanisms underlying N-Desmethylolanzapine’s metabolic effects .

Propriétés

IUPAC Name

2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPIXVHJEIZKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433226
Record name N-Demethyl Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylolanzapine

CAS RN

161696-76-0
Record name Desmethylolanzapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161696-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylolanzapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161696760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyl Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLOLANZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1053I7P65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethylolanzapine
Reactant of Route 2
N-Desmethylolanzapine
Reactant of Route 3
N-Desmethylolanzapine
Reactant of Route 4
N-Desmethylolanzapine
Reactant of Route 5
N-Desmethylolanzapine
Reactant of Route 6
N-Desmethylolanzapine

Citations

For This Compound
254
Citations
ML Lu, CH Lin, YC Chen, HC Yang, TH Wu - PloS one, 2013 - journals.plos.org
Background Olanzapine (OLZ) is one of the most prescribed atypical antipsychotic drugs but its use is associated with unfavorable metabolic abnormalities. N-desmethyl-olanzapine (…
Number of citations: 27 journals.plos.org
H Lou, Z Ruan, B Jiang, J Chen - Biomedical Chromatography, 2015 - Wiley Online Library
… tandem mass spectrometry (LC‐MS/MS) method was developed and validated for the simultaneous quantification of olanzapine (OLZ) and its metabolite N‐desmethylolanzapine (DMO…
M Josefsson, M Roman, E Skogh, ML Dahl - Journal of pharmaceutical and …, 2010 - Elsevier
A validated, accurate and sensitive LC–MS/MS method for determination of olanzapine and its metabolite N-desmethylolanzapine has been developed. The analytes were quantified by …
Number of citations: 61 www.sciencedirect.com
JM Wiebelhaus, KA Webster, HY Meltzer… - Behavioural …, 2011 - journals.lww.com
… -desmethylclozapine and N-desmethylolanzapine (… N-desmethylolanzapine (10 mg/kg twice daily during maintenance dosing). Both N-desmethylclozapine and N-desmethylolanzapine …
Number of citations: 4 journals.lww.com
E Skogh, M Reis, ML Dahl, J Lundmark… - Therapeutic drug …, 2002 - journals.lww.com
Olanzapine (Zyprexa®) was approved for general prescription in Sweden in November 1996, and an HPLC-based therapeutic drug monitoring (TDM) routine for serum olanzapine (OLA…
Number of citations: 137 journals.lww.com
X Zhang, Y Zhao, H Shao, X Zheng - Psychoneuroendocrinology, 2019 - Elsevier
Clinical use of the antipsychotic drug olanzapine (OLA) is associated with metabolic side effects to variable degrees. N-desmethyl-olanzapine (DMO) is one major metabolite of OLA, but …
Number of citations: 8 www.sciencedirect.com
M Okubo, M Narita, N Murayama… - Human …, 2016 - Wiley Online Library
… It is reportedly metabolized to N-desmethylolanzapine, olanzapine N-oxide, and 2-hydroxymethylolanzapine by cytochrome P450 (P450 or CYP) 1A2, flavin-containing monooxygenase …
Number of citations: 18 onlinelibrary.wiley.com
H Nozawa, K Minakata, K Hasegawa, I Yamagishi… - Forensic …, 2023 - Springer
Purpose Quantification of olanzapine (OLZ) and its metabolites such as N-desmethylolanzapine (DM-O), 2-hydroxymethylolanzapine (2H-O) and olanzapine N-oxide (NO-O) in five …
Number of citations: 2 link.springer.com
C Sabbioni, MA Saracino, R Mandrioli, L Albers… - Analytica chimica …, 2004 - Elsevier
… A rapid and sensitive liquid chromatographic method was developed for the simultaneous determination of olanzapine and its metabolite N-desmethylolanzapine in human plasma. A …
Number of citations: 36 www.sciencedirect.com
M Kollroser, C Schober - Rapid communications in mass …, 2002 - Wiley Online Library
… The major metabolites of olanzapine and clozapine are N-desmethylolanzapine and N-desmethylclozapine, of which only the latter is pharmacologically active. Since the ongoing …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.